4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound belongs to the benzothiazine-dione class, characterized by a 1λ⁶,4-benzothiazine-1,1-dione core. Key structural features include:
- A 3-chlorophenyl group at position 4, contributing steric bulk and electron-withdrawing effects.
The compound is marketed by Life Chemicals in quantities ranging from 10 mg to 30 mg, with prices from $79.0 to $119.0 (as of September 2023) .
Properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-6-5-7-15(12-14)22-13-18(19(23)21-10-3-4-11-21)26(24,25)17-9-2-1-8-16(17)22/h1-2,5-9,12-13H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRQOJDSMAKVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminobenzenethiol and a suitable carbonyl compound.
Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Pyrrolidinylcarbonyl Group: This can be done through acylation reactions using pyrrolidine and a suitable acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chloro-4-Methoxyphenyl)-2-(Pyrrolidine-1-Carbonyl)-4H-1λ⁶,4-Benzothiazine-1,1-Dione
- Substituent : 3-Chloro-4-methoxyphenyl at position 3.
- Commercial availability mirrors the parent compound in pricing ($79.0–$119.0 for 10–30 mg) .
4-(3-Chloro-4-Fluorophenyl)-6-Fluoro-2-(Pyrrolidine-1-Carbonyl)-4H-1λ⁶,4-Benzothiazine-1,1-Dione
- Substituent : 3-Chloro-4-fluorophenyl at position 4; additional fluorine at position 4.
- Key Differences :
6-Chloro-2-(Pyrrolidine-1-Carbonyl)-4-[4-(Trifluoromethoxy)Phenyl]-4H-1λ⁶,4-Benzothiazine-1,1-Dione
- Substituent : 4-(Trifluoromethoxy)phenyl at position 4; chlorine at position 5.
- Key Differences :
Table 1: Structural and Commercial Comparison of Benzothiazine-Dione Analogs
Research Findings and Limitations
- Structural Insights: Modifications at position 4 (e.g., methoxy, fluorine, trifluoromethoxy) systematically alter electronic properties, which could influence binding affinity in target proteins. For example, trifluoromethoxy groups are known to improve pharmacokinetic profiles in CNS-targeting drugs .
- Commercial Data : Life Chemicals’ pricing strategy suggests scalability for bulk purchases, though purity data for the parent compound remain unspecified .
- Knowledge Gaps: No direct biological or crystallographic data are available in the provided evidence. Further studies on solubility, stability, and target engagement are needed.
Biological Activity
4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazine core.
- A pyrrolidine moiety.
- A chlorophenyl substituent.
This structural diversity may contribute to its varied biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial activity : Compounds with similar scaffolds have shown effectiveness against various bacterial strains.
- Anticancer properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or biosynthesis pathways. For instance, it could act on targets similar to phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis .
- Receptor Modulation : The presence of the chlorophenyl group suggests potential interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that benzothiazine derivatives can induce oxidative stress in cells, leading to cytotoxic effects on cancer cells.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of benzothiazine derivatives found that compounds with similar structures displayed significant activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through the disruption of bacterial cell membranes and interference with protein synthesis.
Anticancer Studies
In vitro studies have demonstrated that benzothiazine derivatives can inhibit the growth of various cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Compounds showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.
Enzyme Interaction Studies
Research involving structure-based virtual screening has identified potential interactions between this compound and PDS:
- Affinity Measurement : Surface plasmon resonance assays indicated a binding affinity comparable to known inhibitors like diflufenican .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
